molecular formula C13H17N3 B1480847 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098053-49-5

1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1480847
CAS RN: 2098053-49-5
M. Wt: 215.29 g/mol
InChI Key: HYXBZWDEXKIUQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1H-imidazo[1,2-b]pyrazole scaffold . This scaffold is a key structural unit for pharmaceutical, agrochemical, and material science applications .


Chemical Reactions Analysis

The chemical reactions involving this compound include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Intermolecular Aza-Wittig Reaction : One significant application of imidazo[1,2-b]pyrazole derivatives is in the field of organic synthesis, where they are synthesized via intermolecular aza-Wittig reactions. This method allows for the efficient creation of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives, demonstrating the versatility and reactivity of these compounds in forming heterocyclic structures (Barsy & El-Rady, 2006).

Efficient Synthesis Methods : Research has also focused on developing efficient synthesis methods for 1H-imidazo[1,2-b]pyrazole libraries. These methods often involve multicomponent reactions, showcasing the adaptability of this scaffold in synthesizing a wide range of derivatives with potential biological activities (Babariya & Naliapara, 2017).

Potential for Pharmacological Applications

Solubility Improvement : The modification of the 1H-imidazo[1,2-b]pyrazole scaffold has been investigated for improving solubility in aqueous media, which is crucial for drug development. For instance, the substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole has shown to significantly enhance solubility, potentially offering a new avenue for the development of more soluble drug candidates (Schwärzer et al., 2021).

Material Science and Molecular Design

Crystal Structure Analysis : Studies on the crystal structure of imidazo[1,2-b]pyrazole derivatives contribute to the understanding of their molecular properties and the design of materials with specific characteristics. These analyses offer insights into the intermolecular interactions and the potential for designing compounds with tailored properties (Shao, Zhao, & Wang, 2009).

Future Directions

The future directions for the research and application of 1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole could include further exploration of its potential applications in various fields of research and industry, as well as a deeper investigation into its synthesis, functionalization, and physicochemical properties .

Biochemical Analysis

Biochemical Properties

1-cyclopentyl-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as both an inhibitor and a substrate for these enzymes, affecting the metabolism of other compounds . Additionally, it interacts with various receptors, such as the serotonin receptor, influencing neurotransmission and other cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . The compound also affects the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and proliferation . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to changes in downstream signaling pathways . The compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity . These effects can persist even after the compound has been removed from the culture medium .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver damage and neurotoxicity . These adverse effects are likely due to the compound’s interaction with multiple targets in the body, leading to off-target effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall effects . The compound also affects metabolic flux by altering the activity of key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins, which can affect its localization and accumulation . The compound is also distributed to various tissues in the body, where it can exert its effects .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it can affect its activity and function. The compound can be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins . It can also be localized to the mitochondria, where it can affect mitochondrial function and energy production . These localization patterns are influenced by targeting signals and post-translational modifications .

properties

IUPAC Name

1-cyclopentyl-6-cyclopropylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-4-11(3-1)15-7-8-16-13(15)9-12(14-16)10-5-6-10/h7-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXBZWDEXKIUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=CC(=N3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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